Naringenin

Description

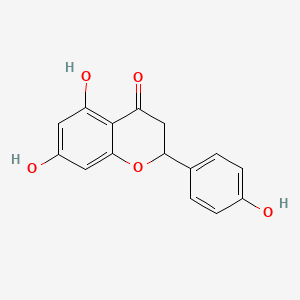

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274239 | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-48-2, 480-41-1 | |

| Record name | (±)-Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the natural sources of naringenin

An In-depth Technical Guide to the Natural Sources of Naringenin

Introduction

This compound (2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a flavanone, a class of flavonoids, that stands as a cornerstone phytochemical in nutraceutical and pharmaceutical research.[1][2] Abundantly found in nature, primarily as its glycosidic derivatives naringin and narirutin, it is responsible for the characteristic bitter taste of grapefruit and other citrus fruits.[3] Beyond its organoleptic properties, this compound has garnered significant scientific interest due to a plethora of demonstrated biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, and antitumor effects.[1][2][4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's natural origins is paramount. This knowledge informs not only the direct isolation and purification of the compound for experimental and therapeutic use but also provides a foundation for agricultural optimization and biotechnological production strategies. This guide provides a detailed exploration of the principal natural sources of this compound, its biosynthetic pathway in plants, and the critical methodologies for its extraction and quantification, designed to equip scientific professionals with the foundational and practical knowledge required for its study and application.

Part 1: Occurrence and Distribution in Nature

This compound is widely distributed throughout the plant kingdom, though its concentration varies significantly between species, cultivars, and even different tissues of the same plant.[3] In its natural state, this compound is most commonly found not as a free aglycone but conjugated to sugars, forming glycosides. The most prevalent of these are naringin (this compound-7-rhamnoglucoside) and narirutin (this compound-7-rutinoside), which must be hydrolyzed by gut microbiota to release the biologically active this compound aglycone for absorption.[3][5][6]

The primary and most commercially relevant sources of this compound and its glycosides are:

-

Citrus Fruits: This group is the most significant source of this compound.[7][8][9] Grapefruit (Citrus paradisi), pomelo (Citrus maxima), and sour orange (Citrus aurantium) contain particularly high concentrations.[3][10] The distribution within the fruit is not uniform; the highest levels are typically found in the peel (flavedo and albedo) and pith, with substantially lower amounts in the juice vesicles.[11][12] This distribution is a critical consideration for extraction, as fruit processing byproducts like peels represent a rich and often underutilized source material.

-

Tomatoes (Solanum lycopersicum): Tomatoes, particularly the skin of cherry tomatoes, are another important dietary source.[13][14] Interestingly, the bioavailability of this compound from tomatoes has been shown to increase significantly after cooking, suggesting that processing can enhance its nutritional value.[15][16][17]

-

Herbs: Certain herbs are exceptionally rich in this compound. Greek oregano (Origanum vulgare) and Mexican oregano (Lippia graveolens) have been identified as containing substantial quantities of the aglycone form.[3][18][19]

The following table summarizes the approximate content of this compound and its primary glycoside, naringin, in various natural sources. It is important to note that these values can fluctuate based on variety, ripeness, growing conditions, and analytical methodology.

| Natural Source | Plant Part | Compound | Reported Content | Reference(s) |

| Grapefruit (C. paradisi) | Peel | Naringin | 2300 µg/mL | [11][12] |

| Grapefruit (C. paradisi) | Juice (White) | Naringin | 16.90 mg/100 mg | [3] |

| Grapefruit (C. paradisi) | Juice | This compound | 1.56 mg/100 mL | [18] |

| Pomelo (C. maxima) | Peel | Naringin | 3910 µg/mL | [11][12] |

| Pomelo (C. maxima) | Juice | Naringin | 72.06 - 73.90 mg/L | [20] |

| Sour Orange (C. aurantium) | Fruit | Naringin | 47.1 µg/mL | [11] |

| Lime (C. aurantiifolia) | Skin | Naringin | 517.2 µg/mL | [11][12] |

| Mandarin (C. reticulata) | Peel | Naringin | 0.65 mg/g | [21] |

| Tomato (Cherry) | Fruit (Fresh) | This compound Chalcone | 57.8 mg/kg | [13] |

| Tomato (Cherry) | Fruit (Fresh) | Naringin | 649 mg/kg | [13] |

| Tomato Paste | Paste | This compound | 3.8 mg per 150g | [7][16] |

| Oregano (Mexican, dried) | Leaf | This compound | 370 mg/100g | [18] |

Part 2: Biosynthesis of this compound in Plants

The production of this compound in plants is a well-characterized process occurring via the phenylpropanoid pathway, a central metabolic route responsible for synthesizing thousands of plant secondary metabolites.[22][23] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing this compound yields in crops or producing it in microbial systems. The synthesis involves a series of enzymatic steps that convert the primary amino acid L-phenylalanine into the flavanone backbone.

The core biosynthetic sequence is as follows:

-

Deamination: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid. In some plants, particularly monocots, Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[22]

-

Hydroxylation: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, introduces a hydroxyl group onto the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[22]

-

CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is a critical precursor for the next step.[24]

-

Chalcone Synthesis: This is the committed step in flavonoid biosynthesis. The enzyme Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form a tetraketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield this compound chalcone (2',4',6',4-tetrahydroxychalcone).[22][24]

-

Isomerization: Finally, the enzyme Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the this compound chalcone to form (2S)-naringenin, the flavanone product.[22][25]

Sources

- 1. The Therapeutic Potential of this compound: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of this compound, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringin: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. foodstruct.com [foodstruct.com]

- 9. Pharmacokinetic, pharmacodynamic and formulations aspects of this compound: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin | Encyclopedia MDPI [encyclopedia.pub]

- 13. econtent.hogrefe.com [econtent.hogrefe.com]

- 14. Sorption and interaction of the flavonoid this compound on tomato fruit cuticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of domestic cooking on human bioavailability of this compound, chlorogenic acid, lycopene and beta-carotene in cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound from cooked tomato paste is bioavailable in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Flavonoids and Phenolic Acids from Oregano: Occurrence, Biological Activity and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Comparative Molecular Mechanisms of Biosynthesis of this compound and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Two putative parallel pathways for this compound biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

Naringenin's Modulation of Inflammatory Signaling Pathways: A Technical Guide for Researchers

Introduction: Naringenin as a Potent Anti-Inflammatory Phytochemical

This compound, a flavanone predominantly found in citrus fruits, has garnered significant scientific attention for its wide array of pharmacological activities, most notably its potent anti-inflammatory and antioxidant properties.[1][2] As a natural compound, this compound presents a promising therapeutic agent for a variety of inflammatory conditions.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound in the context of inflammation. We will delve into the core signaling cascades influenced by this compound, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Toll-like Receptor (TLR) pathways, as well as its impact on the NLRP3 inflammasome and JAK/STAT signaling. Furthermore, this guide will provide field-proven experimental protocols and data presentation strategies to facilitate the investigation of this compound's anti-inflammatory activities in a laboratory setting.

Core Signaling Pathways Modulated by this compound in the Inflammatory Response

This compound's anti-inflammatory prowess lies in its ability to interfere with multiple signaling cascades that are central to the initiation and propagation of the inflammatory response.[4][5] By targeting key regulatory nodes within these pathways, this compound effectively dampens the production of pro-inflammatory mediators and restores cellular homeostasis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[7]

This compound has been demonstrated to potently inhibit the NF-κB pathway through multiple mechanisms.[8][9] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4][10] This inhibitory effect has been observed in various cell types, including macrophages and epithelial cells, upon stimulation with LPS.[4][11]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[12] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors and downstream proteins, culminating in the production of inflammatory mediators.[13]

This compound has been shown to effectively suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory triggers.[4][12] By inhibiting the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][15]

Figure 2: this compound's attenuation of MAPK signaling pathways.

Modulation of Toll-like Receptor (TLR) Signaling

TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria.[1] TLR4, in particular, is a key receptor for LPS, and its activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to a robust inflammatory response.[2][16]

This compound has been found to interfere with TLR signaling, particularly TLR4. It can suppress the expression of TLR4, thereby reducing the cell's responsiveness to LPS.[1][2] By downregulating TLR4 expression and inhibiting its downstream signaling, this compound effectively blunts the inflammatory response at a very early stage.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, including microbial products and endogenous danger signals, triggers the activation of caspase-1.[6][17] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[11]

Recent studies have highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome.[18] It can suppress the expression of NLRP3, ASC, and pro-caspase-1, key components of the inflammasome complex.[19] This inhibition leads to a significant reduction in the secretion of IL-1β and IL-18, potent pyrogenic cytokines.

Regulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation. Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

This compound has been shown to modulate the JAK/STAT pathway, although the exact mechanisms are still under investigation. It is suggested that this compound can interfere with the phosphorylation of JAK and STAT proteins, thereby inhibiting the downstream inflammatory gene expression.

Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects

To facilitate the study of this compound's mechanisms of action, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating and are based on established laboratory practices.

Experimental Workflow Overview

Figure 3: General experimental workflow for studying this compound's anti-inflammatory effects.

Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) signaling pathways.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for p65 phosphorylation).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

-

Protocol 2: ELISA for Pro-inflammatory Cytokine Quantification

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.[20][21]

Materials:

-

Cell culture supernatants from Protocol 1

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Methodology:

-

Follow the manufacturer's instructions provided with the ELISA kits.

-

Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells.

-

Incubate to allow the cytokines to bind to the immobilized antibodies.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate and wash again, then add streptavidin-HRP conjugate.

-

After another incubation and wash, add the TMB substrate solution and incubate until color develops.

-

Stop the reaction with the provided stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

Objective: To assess the effect of this compound on the mRNA expression of pro-inflammatory genes like Cox-2 and iNos.[14][15]

Materials:

-

Treated cells from Protocol 1

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for Cox-2, iNos, and a housekeeping gene (e.g., Gapdh or Actb)

-

Real-time PCR system

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Set up the qPCR reactions with the cDNA template, primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Table 1: Example Primer Sequences for Murine RT-qPCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Cox-2 | GCTGTACAAGCAGTGGCAAA | GCTCGGCTTCCAGTATTGAGGA |

| iNos | CAGCTGGGCTGTACAAACCTT | CATTGGAAGTGAAGCGTTTCG |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Note: Primer sequences should be validated for specificity and efficiency before use.

Protocol 4: Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[22][23][24]

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate.

-

Treat the cells with this compound and/or LPS as described in Protocol 1.

-

-

Immunostaining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-p65 antibody for 1 hour.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in structured tables and graphs.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 15 ± 3 | 10 ± 2 |

| LPS (1 µg/mL) | 550 ± 45 | 480 ± 38 |

| LPS + this compound (10 µM) | 420 ± 30 | 350 ± 25 |

| LPS + this compound (25 µM) | 280 ± 22 | 210 ± 18 |

| LPS + this compound (50 µM) | 150 ± 12 | 95 ± 8 |

Data are presented as mean ± SEM from three independent experiments. Statistical significance can be indicated using asterisks or letters.

Conclusion and Future Directions

This compound is a multifaceted phytochemical that exhibits potent anti-inflammatory properties by targeting multiple key signaling pathways. Its ability to inhibit NF-κB, MAPK, and TLR signaling, as well as the NLRP3 inflammasome, underscores its therapeutic potential for a wide range of inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound's action and to explore its efficacy in various preclinical models of inflammation. Future research should focus on elucidating the precise molecular targets of this compound within these pathways and on optimizing its delivery and bioavailability for clinical applications. The continued exploration of this compound's anti-inflammatory signaling pathways will undoubtedly pave the way for the development of novel, natural-product-based therapies for inflammatory disorders.

References

- Dou, W., Zhang, J., Sun, A., Zhang, E., Ding, L., Mukherjee, S., & Mani, S. (2013). Protective effect of this compound against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling. British Journal of Nutrition, 110(4), 599-608.

- Liu, Y., Wu, H., Zhang, H., Wang, Z., & Li, S. (2016). The citrus flavonoid this compound confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway. British Journal of Pharmacology, 173(12), 1937-1953.

- Xu, J., Wang, Z., Ren, Z., Wan, Z., Zhang, Y., Li, R., & Zhu, Y. (2025). This compound inhibits PRV replication by regulating the TLR4/NF-κB pathway mediated inflammatory response. Veterinary Microbiology, 306, 110563.

- Wang, Y., Chen, J., Li, Y., & Zhang, J. (2022). This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway. Journal of Orthopaedic Surgery and Research, 17(1), 1-13.

- Liu, Y., et al. (2016). The citrus flavonoid this compound confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway. British Journal of Pharmacology, 173(12), 1937–1953.

- BenchChem. (2025). The Core Mechanism of Action of Naringin: An In-depth Technical Guide.

- Saleh, T. M., Saleh, M. C., Connell, B. J., & Song, Y. H. (2017). A co-drug conjugate of this compound and lipoic acid mediates neuroprotection in a rat model of oxidative stress. Clinical and Experimental Pharmacology and Physiology, 44(S1), 31-39.

- Xiong, H., et al. (2025). Activity and mechanism of naringin in the treatment of post-infectious cough. Journal of Ethnopharmacology, 345, 118261.

- Thabet, N. M., & Moustafa, E. M. (2018). Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: Role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway. Archives of Physiology and Biochemistry, 124(3), 185-193.

- Gao, C., et al. (2020). Naringin Protects Against Interleukin 1β (IL-1β)-Induced Human Nucleus Pulposus Cells Degeneration via Downregulation Nuclear Factor kappa B (NF-κB) Pathway and p53 Expression. Medical Science Monitor, 26, e922934.

- Cui, W., et al. (2015). Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells. Molecular and Cellular Biochemistry, 408(1-2), 143-152.

- Li, H., et al. (2021). Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane. Connective Tissue Research, 62(5), 485-494.

- Rauf, A., et al. (2022). Naringin, a citrus flavonoid, as a potential therapeutic agent for various diseases: A comprehensive review. Food & Function, 13(12), 6461-6497.

- Wang, H., et al. (2021). Naringin promotes osteoblast differentiation and ameliorates osteoporosis in ovariectomized mice. Journal of Cellular and Molecular Medicine, 25(12), 5649-5662.

- Manchope, M. F., et al. (2016).

- Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: A Review of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328.

- Cásedas, G., et al. (2016).

- Li, Y., et al. (2020). Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in Vivo and in Vitro. Journal of Cellular and Molecular Medicine, 24(1), 694-705.

- Yang, H., et al. (2021). This compound inhibits pro-inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF-κB. Molecular Immunology, 137, 155-162.

- Sun, L., et al. (2021). Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target. Oncogene, 40(32), 5086-5100.

- Blank, M., et al. (2011). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 373(1-2), 122-130.

- Manchope, M. F., et al. (2016).

- Manchope, M. F., et al. (2016).

- Al-Hatamleh, M. A. I., et al. (2022). A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. Molecules, 27(19), 6213.

- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86.

- McCauley, M. D., & Venuprasad, K. (2017). The Unfolded Protein Response and the Role of the NLRP3 Inflammasome. Frontiers in Immunology, 8, 172.

- Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(10), 605-621.

- Wang, Y., et al. (2020). This compound ameliorates renal fibrosis by inhibiting the activation of the NLRP3 inflammasome. Experimental and Therapeutic Medicine, 20(4), 3349-3357.

- Suthiphasil, J., et al. (2018). Application of immunofluorescence in combination with high-content imaging to screen the anti-translocation of nuclear factor NF-κB. Journal of Pharmacopuncture, 21(3), 162-169.

- de Oliveira, A. M., et al. (2012). Naringin inhibits tumor growth and reduces interleukin-6 and tumor necrosis factor α levels in rats with Walker 256 carcinosarcoma. Anti-Cancer Agents in Medicinal Chemistry, 12(9), 1069-1075.

- Thermo Fisher Scientific. (2018).

- Karaca, G., et al. (2021). Naringin Combined with NF-κB Inhibition and Endoplasmic Reticulum Stress Induces Apoptotic Cell Death via Oxidative Stress and the PERK/eIF2α/ATF4/CHOP Axis in HT29 Colon Cancer Cells. Biochemical Genetics, 59(1), 159-184.

- Li, Q., et al. (2019). The role of spleen in the treatment of experimental lipopolysaccharide-induced sepsis with dexmedetomidine.

- Wang, Y., Chen, J., Li, Y., & Zhang, J. (2022). This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway. Journal of Orthopaedic Surgery and Research, 17(1), 1-13.

- BenchChem. (2025). The Core Mechanism of Action of Naringin: An In-depth Technical Guide.

- Saleh, T. M., Saleh, M. C., Connell, B. J., & Song, Y. H. (2017). A co-drug conjugate of this compound and lipoic acid mediates neuroprotection in a rat model of oxidative stress. Clinical and Experimental Pharmacology and Physiology, 44(S1), 31-39.

- Xiong, H., et al. (2025). Activity and mechanism of naringin in the treatment of post-infectious cough. Journal of Ethnopharmacology, 345, 118261.

- Thabet, N. M., & Moustafa, E. M. (2018). Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: Role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway. Archives of Physiology and Biochemistry, 124(3), 185-193.

- Gao, C., et al. (2020). Naringin Protects Against Interleukin 1β (IL-1β)-Induced Human Nucleus Pulposus Cells Degeneration via Downregulation Nuclear Factor kappa B (NF-κB) Pathway and p53 Expression. Medical Science Monitor, 26, e922934.

- Cui, W., et al. (2015). Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells. Molecular and Cellular Biochemistry, 408(1-2), 143-152.

- Zare, A., et al. (2021). Effects of this compound on Experimentally Induced Rheumatoid Arthritis in Wistar Rats.

Sources

- 1. Protective effect of this compound against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits PRV replication by regulating the TLR4/NF-κB pathway mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Naringin inhibits tumor growth and reduces interleukin-6 and tumor necrosis factor α levels in rats with Walker 256 carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin: A Multifaceted Flavanone in Antioxidant Biology and Free Radical Scavenging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1] Its potential health benefits are vast, ranging from cardiovascular protection to neuroprotection and potential anticancer activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this compound's antioxidant capabilities. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical structure and its biological function, provide validated experimental protocols for its evaluation, and discuss its role in modulating key cellular defense pathways. Our focus is on providing a robust, technically-grounded framework to empower further research and development in this promising field.

The Chemical Foundation of this compound's Antioxidant Efficacy

The antioxidant capacity of any compound is fundamentally dictated by its chemical structure. This compound (C₁₅H₁₂O₅) possesses a classic flavanone backbone: two aromatic benzene rings (A and B) connected by a three-carbon, heterocyclic pyran ring (C).[1][3] However, the specific arrangement of its functional groups is what endows it with its remarkable free radical scavenging and antioxidant potential.

Structure-Activity Relationship

The efficacy of this compound as an antioxidant is not arbitrary; it is a direct consequence of specific structural motifs:

-

Hydroxyl Groups (-OH): this compound has three hydroxyl groups located at the 5, 7, and 4' positions.[1] These groups are the primary actors in direct free radical scavenging, as they can readily donate a hydrogen atom (H•) to neutralize highly reactive radicals, thereby terminating damaging chain reactions.[4] The resulting this compound radical is stabilized by resonance, particularly through the 5,7-m-dihydroxy arrangement in the A-ring, making it relatively unreactive.[4][5][6]

-

4-Oxo (Carbonyl) Group: The carbonyl group at position 4 on the C-ring, in conjunction with the 5-hydroxyl group on the A-ring, creates a critical site for chelating metal ions.[4][5][7]

-

Saturation of the C2=C3 Bond: Unlike some other flavonoids (e.g., quercetin), this compound has a saturated C2-C3 bond. While this lack of conjugation between the A and B rings slightly reduces its antioxidant activity compared to flavonoids with this double bond, its other structural features provide substantial compensatory effects.[2]

Caption: Key functional groups on the this compound molecule and their corresponding antioxidant functions.

Core Mechanisms of Antioxidant Action

This compound employs a multi-pronged strategy to combat oxidative stress, encompassing both direct interaction with reactive species and indirect modulation of cellular defense systems.

Direct Free Radical Scavenging

This compound can neutralize free radicals through several well-established chemical mechanisms. The dominant mechanism often depends on the solvent polarity and the nature of the radical.

-

Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic -OH group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The favorability of this mechanism is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE indicates a more easily donated hydrogen and thus stronger antioxidant activity.[3][8]

ArOH + R• → ArO• + RH

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, this compound donates an electron to the free radical, forming a radical cation (ArOH•⁺). Subsequently, this cation transfers a proton to the surrounding medium.[3] This pathway is influenced by the Ionization Potential (IP).

Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (PT): ArOH•⁺ → ArO• + H⁺

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar, aqueous environments. It begins with the deprotonation of the flavonoid's hydroxyl group to form an anion (ArO⁻), which then donates an electron to the free radical.[3][8] The initial deprotonation step is governed by the Proton Affinity (PA).

Step 1 (SPL): ArOH → ArO⁻ + H⁺ Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu⁺) are potent catalysts for the generation of the highly destructive hydroxyl radical (•OH) via the Fenton reaction. This compound can effectively chelate these metal ions, sequestering them and preventing their participation in this damaging process.[7][9] This action is primarily attributed to the structural arrangement of the 5-hydroxyl and 4-carbonyl groups.[4][5][7]

Indirect and Cellular Antioxidant Mechanisms

Beyond direct scavenging, this compound exerts profound antioxidant effects by fortifying the cell's endogenous defense systems.

Activation of the Nrf2-Keap1 Pathway: This is arguably one of the most significant mechanisms for this compound's protective effects. The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[10]

-

Under normal conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation.

-

In the presence of this compound: this compound can interact with Keap1, disrupting the Keap1-Nrf2 complex.[11] This frees Nrf2, allowing it to translocate into the nucleus.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes (e.g., SOD, Catalase, HO-1) and phase II detoxification enzymes.[12][13]

This upregulation of the cell's own defense machinery provides a sustained and amplified antioxidant effect, a highly desirable attribute for therapeutic development.[14]

Caption: The Nrf2-Keap1 signaling pathway activation by this compound.

Experimental Validation: Protocols and Methodologies

Evaluating the antioxidant properties of this compound requires a multi-assay approach. No single method can capture the full spectrum of its activity. Below are detailed, self-validating protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a cornerstone for assessing the capacity of a compound to act as a hydrogen or electron donor.[15] The stable DPPH radical has a deep violet color, which is reduced to the pale yellow diphenylpicrylhydrazine upon reaction with an antioxidant.

-

Principle: Measures the reduction of the DPPH radical by monitoring the decrease in absorbance at 517 nm.

-

Causality: A greater decrease in absorbance signifies a higher scavenging activity, directly reflecting the compound's ability to donate hydrogen atoms or electrons.

-

Methodology:

-

Reagent Preparation:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the DPPH working solution.

-

Add 100 µL of the various concentrations of this compound sample solutions.

-

For the control (A_control), add 100 µL of methanol instead of the sample.

-

For the blank, add 100 µL of methanol to 100 µL of methanol (to zero the plate reader).

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated as:

% Scavenging = [(A_control - A_sample) / A_control] × 100

-

The IC₅₀ value (concentration required to scavenge 50% of radicals) is determined by plotting the % scavenging against the this compound concentration.

-

-

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance effects than the DPPH assay.

-

Principle: Measures the reduction of the pre-formed blue-green ABTS•⁺ radical, monitored by the decrease in absorbance at 734 nm.

-

Causality: The degree of color loss is proportional to the concentration and potency of the antioxidant.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical stock solution.[16]

-

Prior to the assay, dilute the stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

-

-

Sample Preparation:

-

Prepare this compound stock and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 990 µL of the ABTS•⁺ working solution to a cuvette or well.

-

Add 10 µL of the this compound sample solution.

-

For the control, add 10 µL of the solvent (e.g., methanol).

-

-

Incubation:

-

Allow the reaction to proceed for 6 minutes at room temperature.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value.

-

-

Quantitative Data and Interpretation

The antioxidant capacity of this compound has been quantified in numerous studies. It is crucial to interpret these values within the context of the specific assay used, as results can vary. This compound consistently demonstrates potent scavenging activity against a wide range of reactive species.

Table 1: In Vitro Scavenging Activity of this compound Against Various Reactive Species

| Reactive Species Scavenged | Assay Method | IC₅₀ Value (approx.) | Key Observations | Reference |

| DPPH Radical | Spectrophotometry | 264.44 µM | Demonstrates effective hydrogen/electron donating ability. | [7] |

| Nitric Oxide (NO•) | Griess Reaction | 185.6 µM | Potent inhibitor of reactive nitrogen species (RNS). | [7] |

| Hydroxyl Radical (•OH) | Fenton Reaction-based | 251.1 µM | Capable of neutralizing one of the most damaging ROS. | [7] |

| Superoxide Anion (O₂•⁻) | NBT Reduction | 360.03 µM | Scavenges superoxide, a precursor to other ROS. | [7] |

| Hydrogen Peroxide (H₂O₂) | Spectrophotometry | 358.5 µM | Helps neutralize H₂O₂, preventing its conversion to •OH. | [7] |

| ABTS Radical Cation | Spectrophotometry | ~282 µg/mL (~1035 µM) | Effective scavenging, confirming broad-spectrum activity. | [17] |

Note: IC₅₀ values are aggregated from different studies and should be used for comparative purposes. Absolute values can vary based on specific experimental conditions.

Conclusion and Future Directions

This compound's antioxidant profile is both potent and sophisticated. It operates through direct mechanisms, including hydrogen atom donation and metal ion chelation, and through powerful indirect cellular mechanisms, most notably the activation of the Nrf2 signaling pathway. This dual action—directly neutralizing immediate threats while simultaneously upgrading the cell's intrinsic defense systems—makes this compound a compelling candidate for further investigation in the prevention and treatment of pathologies rooted in oxidative stress.

For drug development professionals, the ability of this compound to modulate a master regulatory pathway like Nrf2 is of particular interest. Future research should focus on enhancing its bioavailability, exploring synergistic effects with other compounds, and conducting robust clinical trials to translate its well-documented in vitro and preclinical efficacy into tangible therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing these critical endeavors.

References

-

Salehi, B., Fokou, P.V.T., Sharifi-Rad, M., et al. (2019). Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities. Molecules. Available at: [Link]

-

Chen, X., Deng, Z., Zhang, C., & Li, H. (2018). Antioxidant Change in Biosynthesis from this compound Chalcone to Flavonoid Apingenin. ChemistrySelect. Available at: [Link]

-

Healthcanal.com (2024). This compound — Structure, Sources, Health Benefits, and Supplements. Available at: [Link]

-

Venugopal, V., Manoharan, V., & Rajendran, V. (2017). Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage. Journal of Medical Food. Available at: [Link]

-

Stabrauskiene, J., Marksa, M., Ivanauskas, L., & Bernatoniene, J. (2023). This compound: the relationship between antioxidant activity and structure. ResearchGate. Available at: [Link]

-

Thach, U. D., & Nguyen, M. T. (2019). DFT Studies on the Antioxidant Activity of this compound and Its Derivatives: Effects of the Substituents at C3. Molecules. Available at: [Link]

-

Macedo, L. G., et al. (2021). Synthesis of this compound and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus. MDPI. Available at: [Link]

-

Cavia-Saiz, M., Busto, M.D., Pilar-Izquierdo, M.C., Ortega, N., Perez-Mateos, M., & Muñiz, P. (2010). Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid this compound and its glycoside naringin: a comparative study. Journal of the Science of Food and Agriculture. Available at: [Link]

-

Hernández-Aquino, E., & Muriel, P. (2018). Beneficial effects of this compound in liver diseases: Molecular mechanisms. World Journal of Gastroenterology. Available at: [Link]

-

Hernández-Aquino, E., & Muriel, P. (2018). This compound inhibits hepatic damage induced by heavy metals. ResearchGate. Available at: [Link]

-

Hernández-Aquino, E., & Muriel, P. (2018). This compound antioxidant activity-structure relationship. ResearchGate. Available at: [Link]

-

Thach, U. D., & Nguyen, M. T. (2019). The flavonoid basic structure and the chemical structure of this compound. ResearchGate. Available at: [Link]

-

Kim, H., & Lee, D.G. (2022). Naringin generates three types of reactive oxygen species contributing differently to apoptosis-like death in Escherichia coli. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2023). Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review. Pharmaceuticals. Available at: [Link]

-

Dou, W., et al. (2022). Protective Effects of this compound and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice. MDPI. Available at: [Link]

-

Cavia-Saiz, M., et al. (2010). Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid this compound and its glycoside naringin: a comparative study. Semantic Scholar. Available at: [Link]

-

Wang, Y., et al. (2022). Uptake and Transport of this compound and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells. Frontiers in Nutrition. Available at: [Link]

-

Supervisani, G., et al. (2014). Antioxidant Effects of Quercetin and this compound Are Associated with Impaired Neutrophil Microbicidal Activity. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Thach, U. D., & Nguyen, M. T. (2019). DFT Studies on the Antioxidant Activity of this compound and Its Derivatives: Effects of the Substituents at C3. MDPI. Available at: [Link]

-

Sultana, N., et al. (2021). This compound Regulates Doxorubicin-Induced Liver Dysfunction: Impact on Oxidative Stress and Inflammation. MDPI. Available at: [Link]

-

Ghofrani, S., et al. (2021). On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. Molecules. Available at: [Link]

-

Galati, G., et al. (2001). Peroxidative metabolism of apigenin and this compound versus luteolin and quercetin: Glutathione oxidation and conjugation. ResearchGate. Available at: [Link]

-

Jajo, H., et al. (2023). REVIEW ON NARINGIN: METHOD OF ISOLATION, ANALYTICAL DEVELOPMENT, AND ITS RECENT PHARMACOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Verri, W. A., et al. (2016). This compound Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway. PLOS ONE. Available at: [Link]

-

Wang, D., et al. (2017). This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons. International Journal of Molecular Medicine. Available at: [Link]

-

Kim, H., & Lee, D. G. (2022). Naringin generates three types of reactive oxygen species contributing differently to apoptosis-like death in Escherichia coli. Life Sciences. Available at: [Link]

-

Angeloni, C., et al. (2017). The Citrus Flavanone this compound Protects Myocardial Cells against Age-Associated Damage. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Gopinath, K., & Sudhandiran, G. (2012). Naringin modulates oxidative stress and inflammation in 3-nitropropionic acid-induced neurodegeneration through the activation of nuclear factor-erythroid 2-related factor-2 signaling pathway. ResearchGate. Available at: [Link]

-

Li, S., et al. (2023). Structural representation of the keap1-ligand complex with strong agonist mode. ResearchGate. Available at: [Link]

-

Olas, B., et al. (2023). Insights on the Mechanisms of the Protective Action of this compound, Naringin and Naringin Dihydrochalcone on Blood Cells in Terms of Their Potential Anti-Atherosclerotic Activity. MDPI. Available at: [Link]

-

Fiedor, J., & Burda, K. (2014). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. Available at: [Link]

-

Pathak, N., et al. (2021). QbD Based Extraction of Naringin from Citrus sinensisL. Peel and its Antioxidant Activity. Pharmacognosy Research. Available at: [Link]

-

Fuhr, U., & Kummert, A. L. (1995). A Method for Measuring this compound in Biological Fluids and Its Disposition from Grapefruit Juice by Man. Semantic Scholar. Available at: [Link]

-

Bouhrim, M., et al. (2020). ABTS •+ cation radical scavenging capacity (%) of this compound. ResearchGate. Available at: [Link]

-

Apak, R., et al. (2011). Synthesis, characterization and antioxidant capacity of this compound-oxime. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Liu, Y., et al. (2022). Naringin regulates mitochondrial dynamics to protect against acetaminophen-induced hepatotoxicity by activating the AMPK/Nrf2 signaling pathway in vitro. Annals of Translational Medicine. Available at: [Link]

-

Chen, X., et al. (2018). Antioxidant evaluations by DPPH and ORAC methods. ResearchGate. Available at: [Link]

Sources

- 1. foodstruct.com [foodstruct.com]

- 2. Naringin and this compound: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Studies on the Antioxidant Activity of this compound and Its Derivatives: Effects of the Substituents at C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. On the Neuroprotective Effects of this compound: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Potential of this compound Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Beneficial effects of this compound in liver diseases: Molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Potential of Naringenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringenin, a naturally occurring flavanone abundant in citrus fruits, has emerged as a compelling candidate for neuroprotective therapies.[1][2] Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising agent against the complex pathologies of neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's.[3][4] Preclinical evidence from a multitude of in vitro and in vivo models demonstrates this compound's ability to mitigate neuronal damage, reduce neuroinflammation, and interfere with key pathological processes like amyloid-β aggregation and tau hyperphosphorylation.[5][6] This guide provides a technical overview of this compound's neuroprotective mechanisms, summarizes key preclinical findings, details experimental protocols for its evaluation, and discusses the challenges and future directions for its clinical translation.

Introduction: The Therapeutic Promise of a Citrus Flavonoid

Neurodegenerative diseases (NDs) represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[3] The complex and multifactorial nature of these diseases, involving oxidative stress, chronic neuroinflammation, protein misfolding, and apoptosis, has made the development of effective, single-target drugs a significant challenge.[3][4] This has spurred research into multi-target agents, with natural compounds like flavonoids gaining considerable attention for their pleiotropic effects.[1][3]

This compound (4′,5,7-trihydroxy flavanone), found in high concentrations in citrus fruits like grapefruit and tomatoes, is one such molecule.[1][7] Its ability to cross the blood-brain barrier, although limited, allows it to exert direct effects within the central nervous system (CNS).[8] this compound's neuroprotective capacity stems from its ability to modulate multiple core signaling pathways implicated in neurodegeneration, making it a subject of intense investigation for therapeutic development.[1][5]

Pharmacokinetics: A Hurdle for Clinical Translation

A critical consideration for any CNS drug candidate is its pharmacokinetic profile. This compound faces significant challenges in this regard. Its poor water solubility, extensive first-pass metabolism in the gut and liver, and rapid clearance result in low oral bioavailability, limiting its systemic exposure and clinical utility.[5][9][10][11] Studies in rats have shown that after oral administration, this compound is extensively converted into sulfate and glucuronide conjugates, with very little of the free, active form detected in circulation.[10]

Strategies to Enhance Bioavailability: To overcome these limitations, research is focused on advanced drug delivery systems. Strategies include:

-

Nanoparticle Encapsulation: Formulations such as solid-lipid nanoparticles (SLNs) and nanoemulsions have been shown to improve this compound's solubility, protect it from degradation, and enhance its absorption and brain penetration.[9][12][13][14][15][16]

-

Prodrug Approaches: Modifying the this compound structure to create more lipophilic prodrugs can improve its absorption characteristics.

Optimizing delivery is paramount for translating the promising preclinical findings of this compound into effective clinical therapies.[9]

Core Neuroprotective Mechanisms of Action

This compound's therapeutic potential lies in its ability to concurrently target several key pathological cascades in neurodegeneration.

Antioxidant Effects via Nrf2/ARE Pathway Activation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a cornerstone of neuronal damage in NDs.[17] this compound exerts potent antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][17][18][19]

Mechanism:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.

-

This compound promotes the dissociation of Nrf2 from Keap1.

-

Freed Nrf2 translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant genes.

-

This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (GSH) synthesis.[5][3][17][20]

This coordinated antioxidant response enhances the neuron's capacity to neutralize ROS, reduce lipid peroxidation, and maintain mitochondrial function, thereby preventing oxidative damage.[17][21]

Figure 1: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic neuroinflammation, mediated by the overactivation of microglia and astrocytes, is a key driver of neuronal death in NDs.[5] this compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[5][22][23][24][25]

Mechanism:

-

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.

-

Pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS] or pathological proteins) trigger the phosphorylation and subsequent degradation of IκBα.

-

This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus.

-

This compound prevents the phosphorylation and degradation of IκBα.[5]

-

By stabilizing the NF-κB/IκBα complex, this compound blocks the nuclear translocation of NF-κB.[5]

-

This inhibits the transcription of pro-inflammatory genes, leading to a decrease in the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

By suppressing microglial activation and the subsequent inflammatory cascade, this compound helps to create a more favorable microenvironment for neuronal survival.[22]

Figure 2: this compound-mediated inhibition of the NF-κB inflammatory pathway.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many NDs. This compound has been shown to inhibit apoptosis through several mechanisms:

-

Modulation of Bcl-2 Family Proteins: It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[5][26][27] This shifts the cellular balance towards survival.

-

Inhibition of Caspases: this compound can block the activation of executioner caspases, such as caspase-3, which are critical enzymes that dismantle the cell during apoptosis.[5][3][26]

-

Activation of Pro-Survival Pathways: It can activate signaling cascades like the PI3K/Akt pathway, which promotes cell survival and inhibits apoptotic machinery.[5]

Modulation of Alzheimer's and Parkinson's Disease Pathology

Beyond its general neuroprotective effects, this compound directly targets the specific pathologies of major NDs.

-

In Alzheimer's Disease (AD): this compound has been shown to interfere with the amyloid cascade by reducing the expression of amyloid precursor protein (APP) and β-secretase (BACE1), the enzyme that initiates the production of amyloid-beta (Aβ) peptides.[5][6][16] It also inhibits the aggregation of Aβ into toxic plaques and reduces the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, partly by modulating kinases like GSK-3β.[5][6][28][29]

-

In Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra.[5] this compound protects these neurons from toxins like 6-hydroxydopamine (6-OHDA) and rotenone, which are used to model the disease.[5][12][18][21] This protection is mediated by its antioxidant (Nrf2 activation) and anti-inflammatory effects, which are critical in preventing the degeneration of these vulnerable neurons.[5][7][18]

Preclinical Evidence: A Summary of Key Findings

The neuroprotective potential of this compound is supported by a substantial body of preclinical research. The following table summarizes representative findings from in vitro and in vivo studies.

| Disease Model | System | This compound Dose/Conc. | Key Findings | Reference(s) |

| Alzheimer's Disease | Aβ-injected rat model | Oral administration | Improved spatial learning and memory; reduced tau hyperphosphorylation via PI3K/Akt/GSK-3β pathway. | [5] |

| Alzheimer's Disease | SH-SY5Y cells (Aβ-induced toxicity) | Nanoemulsion | Protected against Aβ neurotoxicity; downregulated APP and BACE1 expression; reduced tau phosphorylation. | [16] |

| Parkinson's Disease | 6-OHDA-injected mice | 70 mg/kg (oral) | Protected dopaminergic neurons; activated Nrf2/ARE pathway; inhibited JNK/p38 and caspase-3. | [5] |

| Parkinson's Disease | Rotenone-induced rat model | SLN formulation | Improved behavioral outcomes; reduced lipid peroxidation; increased levels of SOD, GSH, and CAT. | [12] |

| Ischemic Stroke | MCAO rat model | Pretreatment | Reduced infarct size and brain edema; suppressed NF-κB-mediated neuroinflammation. | [22][24] |

| Ischemic Stroke | OGD/R in cortical neurons | In vitro | Promoted cell proliferation; inhibited apoptosis and oxidative stress via the Nrf2 pathway. | [30] |

Experimental Protocols for Assessing Neuroprotection

Validating the neuroprotective effects of a compound like this compound requires robust and reproducible experimental models. Below are detailed, exemplary protocols for key assays.

In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses this compound's ability to protect a human neuroblastoma cell line (SH-SY5Y) from oxidative stress-induced cell death.

Objective: To determine the cytoprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Hydrogen Peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (cell culture grade)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100 µM) in serum-free medium. The final DMSO concentration should be <0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium.

-

Include a "Vehicle Control" group treated with medium containing the same concentration of DMSO.

-

Incubate for 2 hours.

-

-

Induction of Oxidative Stress:

-

Prepare a working solution of H₂O₂ in serum-free medium to a final concentration that induces ~50% cell death (e.g., 200 µM; this must be optimized beforehand).

-

Add 10 µL of the H₂O₂ solution to all wells except the "Control" group, which receives 10 µL of serum-free medium.

-

Incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the control group. Compare the viability of H₂O₂-treated cells with those pre-treated with this compound.

Self-Validation System:

-

Control Group: Untreated cells (represents 100% viability).

-

H₂O₂ Only Group (Positive Control for Toxicity): Cells treated only with H₂O₂ (should show significantly reduced viability).

-

Vehicle Control Group: Cells treated with DMSO vehicle + H₂O₂ (ensures the vehicle itself is not protective).

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol quantifies the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nucleus.

Objective: To determine if this compound treatment increases the nuclear levels of Nrf2 in neuronal cells.

Materials:

-

Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blot apparatus

-

Chemiluminescence substrate (ECL)

Step-by-Step Methodology:

-

Cell Treatment: Culture cells in 6-well plates until 80-90% confluent. Treat with this compound (e.g., 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).

-

Cell Fractionation:

-

Harvest the cells by scraping.

-

Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions. Causality: This step is critical to isolate the protein pool where active Nrf2 resides.

-

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis and Validation:

-

Quantify the band intensity for Nrf2 in the nuclear fractions.

-

Normalize the nuclear Nrf2 signal to the Lamin B1 signal (loading control for the nuclear fraction).

-

Probe the cytoplasmic fraction for Nrf2 and GAPDH (cytoplasmic loading control) to confirm successful fractionation and demonstrate a corresponding decrease in cytoplasmic Nrf2 upon activation.

-

Compare the normalized nuclear Nrf2 levels between this compound-treated and vehicle-treated cells.

-

Figure 3: Experimental workflow for Western blot analysis of Nrf2 translocation.

Challenges and Future Directions

Despite the compelling preclinical data, the path to clinical application for this compound is not without obstacles.

-

Bioavailability: This remains the single most significant hurdle.[5][9] Future research must focus on developing and validating novel delivery systems in advanced preclinical and eventually clinical settings.[14][15]

-

Clinical Trials: There is a notable lack of well-designed, large-scale human clinical trials to validate the efficacy and safety of this compound for neurodegenerative diseases.[31][9]

-

Dosage and Standardization: Determining the optimal therapeutic dose in humans is crucial. Standardization of this compound extracts and formulations is needed to ensure reproducibility in clinical studies.[9]

Future work should prioritize Phase I and II clinical trials using bioavailable formulations to assess safety, pharmacokinetics, and preliminary efficacy in patient populations.

Conclusion